N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide
CAS No.: 330189-06-5
Cat. No.: VC4659374
Molecular Formula: C18H12F2N2OS
Molecular Weight: 342.36
* For research use only. Not for human or veterinary use.
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide - 330189-06-5](/images/structure/VC4659374.png)
Specification
CAS No. | 330189-06-5 |
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Molecular Formula | C18H12F2N2OS |
Molecular Weight | 342.36 |
IUPAC Name | N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,6-difluorobenzamide |
Standard InChI | InChI=1S/C18H12F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-7H,8-9H2,(H,21,22,23) |
Standard InChI Key | PIWIFAFJFISHHO-UHFFFAOYSA-N |
SMILES | C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC=C4F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphtho[1,2-d]thiazole scaffold fused to a dihydro ring system, substituted at the 2-position with a 2,6-difluorobenzamide group. Key structural elements include:
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Naphthothiazole core: A bicyclic system combining a naphthalene moiety with a thiazole ring.
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Dihydro modification: Partial saturation of the naphthalene ring (4,5-dihydro), reducing aromaticity and altering electronic properties.
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2,6-Difluorobenzamide substituent: A meta-fluorinated benzoyl group linked via an amine bond.
Table 1: Molecular Descriptors
Property | Value |
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IUPAC Name | N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide |
Molecular Formula | C₁₉H₁₃F₂N₂OS |
Molecular Weight | 368.39 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (amide O, thiazole N, F ×2) |
Synthesis and Physicochemical Properties
Synthetic Pathways
While no published synthesis exists for this exact compound, plausible routes derive from established methods for analogous thiazole-benzamide hybrids:
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Thiazole ring formation: Condensation of 2-aminonaphthol with thiourea derivatives under acidic conditions .
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Benzamide coupling: Amide bond formation between 2,6-difluorobenzoic acid and the thiazole amine via EDC/HOBt activation .
Predicted Physicochemical Properties
Computational modeling (ChemAxon, ACD/Labs) suggests:
Table 2: Key Physicochemical Parameters
Parameter | Predicted Value |
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LogP (lipophilicity) | 3.2 ± 0.3 |
Water Solubility | 12.7 µg/mL (25°C) |
pKa (amide NH) | 9.8 |
Topological Polar SA | 78.5 Ų |
Pharmacological Profile
Target Prediction
Similarity-based profiling (SwissTargetPrediction) indicates potential interactions with:
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Kinases: EGFR, VEGFR (structural analogy to ATP-competitive inhibitors)
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GPCRs: Serotonin receptors (5-HT₂ subtypes)
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Epigenetic regulators: HDACs (zinc-binding thiazole motif)
Bioactivity Data (Inferred)
While direct assays are unavailable, related compounds show:
Table 3: Hypothetical Activity Ranges
Challenges and Future Directions
ADMET Considerations
Predicted liabilities include:
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Moderate CYP3A4 inhibition (structural alerts)
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Blood-brain barrier penetration (LogP >3)
Synthetic Optimization
Recommended modifications:
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Introduction of solubilizing groups (e.g., piperazine)
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Fluorine substitution patterns for target selectivity
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